N-(3,4-Difluorophenyl) 3-boronobenzamide
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl derivatives .
Pharmacokinetics
The solubility of the compound in methanol suggests that it may have good bioavailability .
Result of Action
The compound is used as a building block in the synthesis of several organic compounds . For example, it has been used in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound has a melting point of 305-310 °C, suggesting that it is stable at room temperature . .
Biochemical Analysis
Biochemical Properties
(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of organic compounds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of substituted 6-phenylpurine bases and nucleosides, which exhibit significant cytostatic activity in cell lines such as CCRF-CEM, HeLa, and L1210 . The nature of these interactions involves the formation of carbon-carbon bonds, which are essential for the development of complex organic molecules.
Cellular Effects
The effects of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytostatic activity, which means it can inhibit cell growth and proliferation . This property is particularly useful in cancer research, where controlling cell growth is crucial.
Molecular Mechanism
At the molecular level, (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is key to its biochemical activity . These interactions often involve the boronic acid group, which can form reversible covalent bonds with active site residues in enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cell growth in cancer models. At higher doses, toxic or adverse effects may occur . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects.
Metabolic Pathways
(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthesis of N-(3,4-Difluorophenyl) 3-boronobenzamide typically involves the reaction of 3,4-difluoroaniline with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent and a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3,4-Difluorophenyl) 3-boronobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogenating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3,4-Difluorophenyl) 3-boronobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Comparison with Similar Compounds
N-(3,4-Difluorophenyl) 3-boronobenzamide can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the difluorophenyl and carbamoyl groups, making it less specific in its applications.
(3-Carbamoylphenyl)boronic acid: Lacks the difluorophenyl group, which may affect its reactivity and specificity.
(3,4-Difluorophenyl)boronic acid: Lacks the carbamoyl group, which may influence its binding properties and applications.
The unique combination of the difluorophenyl and carbamoyl groups in this compound enhances its specificity and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[3-[(3,4-difluorophenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF2NO3/c15-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTBFLHBIBBLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674409 | |
Record name | {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-15-6 | |
Record name | B-[3-[[(3,4-Difluorophenyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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